4-Bromo-3-(chloromethyl)phenol 4-Bromo-3-(chloromethyl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18220391
InChI: InChI=1S/C7H6BrClO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H,4H2
SMILES:
Molecular Formula: C7H6BrClO
Molecular Weight: 221.48 g/mol

4-Bromo-3-(chloromethyl)phenol

CAS No.:

Cat. No.: VC18220391

Molecular Formula: C7H6BrClO

Molecular Weight: 221.48 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-(chloromethyl)phenol -

Specification

Molecular Formula C7H6BrClO
Molecular Weight 221.48 g/mol
IUPAC Name 4-bromo-3-(chloromethyl)phenol
Standard InChI InChI=1S/C7H6BrClO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H,4H2
Standard InChI Key CLLAPVHZLBWTSC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1O)CCl)Br

Introduction

Structural and Molecular Characteristics

The molecular structure of 4-bromo-3-(chloromethyl)phenol comprises a phenol ring substituted with bromine at the 4-position and a chloromethyl group at the 3-position. Key structural attributes include:

Molecular Formula and Weight

  • Molecular Formula: C7H6BrClO

  • Molecular Weight: 221.48 g/mol

  • SMILES Notation: C1=CC(=C(C=C1O)CCl)Br

The chloromethyl group introduces a reactive site for nucleophilic substitution, while the bromine atom enhances electrophilic aromatic substitution potential. Comparative analysis with analogues, such as 4-bromo-3-(difluoromethyl)phenol (C7H5BrF2O) and 4-bromo-3-nitrophenol (C6H4BrNO3) , highlights the influence of substituents on electronic and steric properties. For instance, replacing the chloromethyl group with a nitro group increases molecular polarity but reduces alkylation potential .

Predicted Physicochemical Properties

While experimental data for 4-bromo-3-(chloromethyl)phenol are sparse, estimates based on analogues suggest:

  • Density: ~1.8–1.9 g/cm³ (comparable to 4-bromo-3-chlorophenol and 4-bromo-3-nitrophenol )

  • Boiling Point: ~250–280°C (similar to brominated phenols )

  • Melting Point: Likely between 60–100°C (inferred from 4-bromo-3-chlorophenol: 64–66°C )

Synthetic Routes and Reaction Mechanisms

Bromination of Chloromethylphenol Precursors

A plausible synthesis involves bromination of 3-(chloromethyl)phenol. While direct literature evidence is lacking, methodologies from analogous systems, such as the bromination of 2-chlorophenol using bromine in the presence of tertiary amine hydrochlorides , provide a framework. For example:

  • Substrate Preparation: Dissolve 3-(chloromethyl)phenol in a non-polar solvent (e.g., chlorobenzene).

  • Catalyst Addition: Introduce a tertiary amine hydrochloride (e.g., triethylamine hydrochloride, 3–6 wt%) to regulate regioselectivity .

  • Bromination: Gradually add bromine at 0–20°C to minimize di-substitution .

This method could theoretically yield 4-bromo-3-(chloromethyl)phenol with high purity, though isomer formation (e.g., 6-bromo derivatives) remains a risk without precise temperature control .

Chloromethylation of 4-Bromophenol

Applications in Industrial and Pharmaceutical Contexts

Pharmaceutical Intermediates

4-Bromo-3-(chloromethyl)phenol’s dual functionality makes it valuable for constructing bioactive molecules. For instance:

  • Antimicrobial Agents: Chloromethyl groups can be replaced with thiols or amines to enhance membrane permeability .

  • Kinase Inhibitors: Bromine stabilizes aromatic stacking interactions in target binding pockets.

Agrochemical Development

In agrochemicals, it serves as a precursor to herbicides and fungicides. The chloromethyl group’s reactivity facilitates conjugation with heterocycles, improving bioavailability .

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